7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine typically involves the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine . The substituted 3(5)-amino-1,2,4-triazoles are prepared from corresponding hydrazides and S-methylisothiourea via ring closure of the intermediate acylaminoguanidines . Another approach involves the partial aminolysis of dimethyl N-cyanodithiocarbonimidate followed by cyclization with hydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine undergoes various chemical reactions, including alkylation, oxidation, and substitution .
Common Reagents and Conditions
Alkylation: This reaction typically involves the use of alkyl halides such as bromoethane under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a][1,3,5]triazin-7(3H)-one: This compound shares a similar triazole-triazine fused ring system and exhibits comparable chemical reactivity.
7-Oxo-1,2,4-triazolo[1,5-a]pyrimidine:
Uniqueness
7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine is unique due to its specific ring fusion pattern and the presence of an oxo group at the 7-position. This structural arrangement imparts distinct electronic properties and reactivity, making it a valuable scaffold for the development of new chemical entities .
Eigenschaften
CAS-Nummer |
75431-21-9 |
---|---|
Molekularformel |
C4H3N5O |
Molekulargewicht |
137.10 g/mol |
IUPAC-Name |
7-oxido-[1,2,4]triazolo[3,4-c][1,2,4]triazin-7-ium |
InChI |
InChI=1S/C4H3N5O/c10-9-2-1-8-3-5-6-4(8)7-9/h1-3H |
InChI-Schlüssel |
MNSVZFVDYHGMRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=NC2=NN=CN21)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.